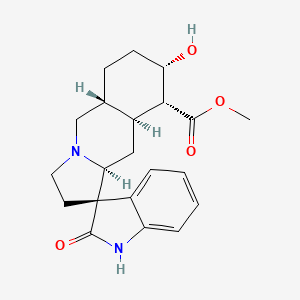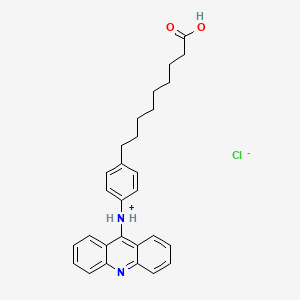
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride is a chemical compound with the molecular formula C28-H30-N2-O2.Cl-H and a molecular weight of 463.06 . It is a derivative of acridine, a compound known for its fluorescent properties and applications in various fields such as biology and medicine .
Métodos De Preparación
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride involves several steps. One common method starts with the preparation of 9-aminoacridine, which can be synthesized by heating N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . The resulting 9-aminoacridine is then reacted with p-(9-acridinylamino)phenyl)nonanoic acid under specific conditions to form the desired compound .
Análisis De Reacciones Químicas
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses.
Biology: The compound is employed as a mutagenic agent for studying genetic mutations in viruses and bacteria.
Industry: The compound is used in the production of certain pharmaceuticals and as a preservative.
Mecanismo De Acción
The mechanism of action of 9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride involves its interaction with DNA. The compound binds to the minor groove of DNA, causing structural changes that inhibit the activity of topoisomerase I. This inhibition prevents the replication of DNA, leading to cell death in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride is unique due to its specific structure and properties. Similar compounds include:
9-Aminoacridine: A high-fluorescence dye used as a mutagenic agent.
Acridin-9-yl hydrazide derivatives: Known for their inhibitory potential against BACE-1, an enzyme implicated in Alzheimer’s disease.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Propiedades
Número CAS |
66147-41-9 |
|---|---|
Fórmula molecular |
C28H31ClN2O2 |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
acridin-9-yl-[4-(8-carboxyoctyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C28H30N2O2.ClH/c31-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)29-28-23-12-7-9-14-25(23)30-26-15-10-8-13-24(26)28;/h7-10,12-15,17-20H,1-6,11,16H2,(H,29,30)(H,31,32);1H |
Clave InChI |
AVFXAYRFANTOSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


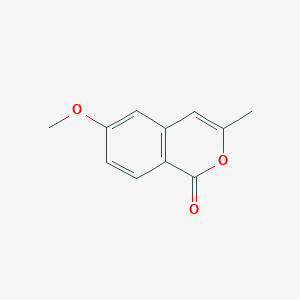
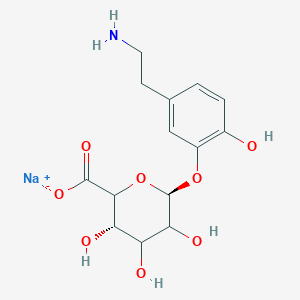
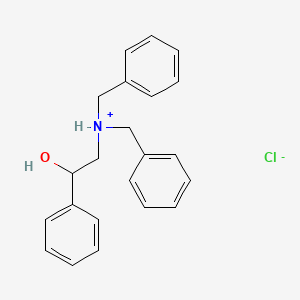
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)

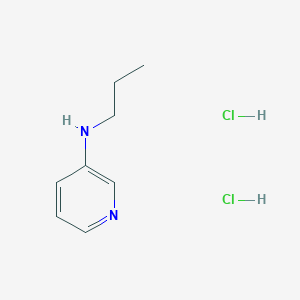
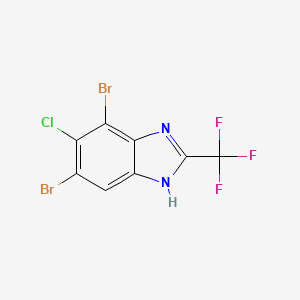
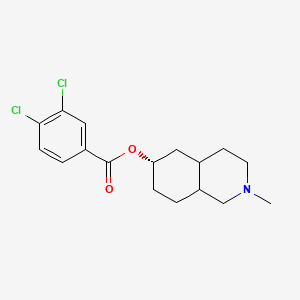

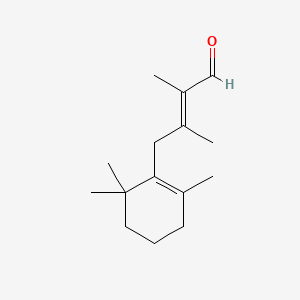
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
